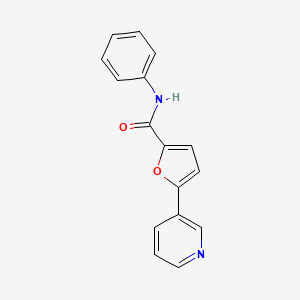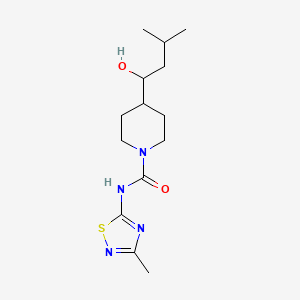
N-phenyl-5-pyridin-3-ylfuran-2-carboxamide
Overview
Description
N-phenyl-5-pyridin-3-ylfuran-2-carboxamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring fused with a pyridine ring and a phenyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-5-pyridin-3-ylfuran-2-carboxamide typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.
Formation of the Pyridine Ring: The pyridine ring can be synthesized using methods such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Industrial Production Methods
Industrial production of this compound may involve large-scale coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
N-phenyl-5-pyridin-3-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-phenyl-5-pyridin-3-ylfuran-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of N-phenyl-5-pyridin-3-ylfuran-2-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Furanylfentanyl: A synthetic opioid with a similar furan-carboxamide structure.
Indole Derivatives: Compounds with an indole nucleus that exhibit diverse biological activities.
Pyridine Derivatives: Compounds containing a pyridine ring, known for their aromaticity and reactivity.
Uniqueness
N-phenyl-5-pyridin-3-ylfuran-2-carboxamide is unique due to its specific combination of a furan ring, pyridine ring, and phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-phenyl-5-pyridin-3-ylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-16(18-13-6-2-1-3-7-13)15-9-8-14(20-15)12-5-4-10-17-11-12/h1-11H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZLUORXKEOEOCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-cyclopropyl-1H-pyrazole](/img/structure/B4527213.png)
![1-(Cyclobutylmethyl)-3-hydroxy-3-[[4-[(3-methylphenyl)methyl]piperazin-1-yl]methyl]piperidin-2-one](/img/structure/B4527217.png)
![4-{3-[1-(2-fluoroethyl)-1H-pyrazol-3-yl]phenyl}-N,N,6-trimethyl-2-pyrimidinamine](/img/structure/B4527227.png)
![1-[4-(allyloxy)-3-ethoxybenzoyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B4527235.png)
![1-[1-(1-cyclohexen-1-ylacetyl)-3-piperidinyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4527240.png)
![N-[(2-butyl-1H-imidazol-4-yl)methyl]-N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B4527256.png)

![1-[3-(6-methoxypyridazin-3-yl)phenyl]-N,N-dimethylethanamine](/img/structure/B4527272.png)
![5-[2-(1H-indol-3-yl)ethyl]-3-(1-methylimidazol-4-yl)-1,2,4-oxadiazole](/img/structure/B4527276.png)
![1-[cyclohexyl(methyl)amino]-3-(3-{[(2,6-difluorobenzyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B4527280.png)
![N-cyclohexyl-N-[2-(ethylthio)ethyl]-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxamide](/img/structure/B4527297.png)
![N-[4-(2-methylimidazol-1-yl)phenyl]-2-(6-oxo-4-pyrrolidin-1-ylpyridazin-1-yl)acetamide](/img/structure/B4527298.png)
![1-[2-(3-Fluorophenyl)piperidin-1-yl]-2-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]ethanone](/img/structure/B4527310.png)
![N-ethyl-N-methyl-5-[1-[2-(1-methylimidazol-2-yl)sulfanylacetyl]pyrrolidin-2-yl]thiophene-2-carboxamide](/img/structure/B4527316.png)
